(2R,4S)-2-Methyl-piperidin-4-ol
説明
特性
IUPAC Name |
(2R,4S)-2-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Catalytic Hydrogenation of 4-Methyl-2-Picolinic Acid
A foundational method for synthesizing piperidine derivatives involves the hydrogenation of pyridine precursors. The patent CN103524401A details the reduction of 4-methyl-2-picolinic acid using palladium charcoal (10% wt) under hydrogen pressure (2–3 kg/cm²) in methanol at 45–55°C. This step generates a racemic mixture of trans-4-methyl-2-piperidinecarboxylic acid, which is subsequently esterified with thionyl chloride and ethanol to form the ethyl ester.
Critical Parameters:
-
Catalyst Selection : Palladium charcoal outperforms Raney nickel or platinum oxides in selectivity and yield.
-
Solvent Optimization : Methanol ensures solubility of the substrate and efficient hydrogen diffusion.
-
Pressure and Temperature : Moderate pressure (2–3 kg/cm²) and temperatures below 60°C minimize side reactions.
Stereoselective Synthesis via Dihydroxylation
OsO4-Mediated Dihydroxylation
The Royal Society of Chemistry protocol describes a diastereoselective approach using OsO4 and (DHQ)2PHAL as a chiral ligand. For example, (E)-pent-3-en-1-yl mesylate undergoes asymmetric dihydroxylation in t-BuOH/H2O at 0°C, yielding diol intermediates with >90% enantiomeric excess (ee). Subsequent cyclization and reduction steps afford the piperidine scaffold with precise stereocontrol.
Reaction Conditions:
-
Ligand Influence : (DHQ)2PHAL enhances diastereoselectivity by coordinating to OsO4, directing hydroxyl group addition.
-
Temperature Sensitivity : Reactions at 0°C prevent over-oxidation and epimerization.
Resolution of Racemic Mixtures
Chiral Resolution with D-Amygdalic Acid
To isolate the (2R,4S) diastereomer, the patent CN103524401A employs crystallization with D-amygdalic acid in methanol. The trans-configuration carboxylate preferentially forms a crystalline complex with the chiral acid, enabling separation via filtration. Post-resolution hydrolysis yields the target alcohol with >98% diastereomeric purity.
化学反応の分析
Types of Reactions: (2R,4S)-2-Methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 2-Methyl-4-piperidone.
Reduction: 2-Methyl-piperidine.
Substitution: 2-Methyl-4-chloropiperidine or 2-Methyl-4-aminopiperidine.
科学的研究の応用
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas:
- Enzyme Inhibition : Derivatives of (2R,4S)-2-Methyl-piperidin-4-ol have been reported to inhibit enzymes critical in metabolic pathways. For instance, research has demonstrated that certain derivatives can effectively inhibit glycosidases, which are essential for carbohydrate metabolism.
- Receptor Modulation : The compound's derivatives have been evaluated for their ability to interact with opioid receptors, indicating potential applications in pain management therapies.
Organic Synthesis
(2R,4S)-2-Methyl-piperidin-4-ol serves as a valuable chiral building block in the synthesis of complex organic molecules. It is often employed in the following contexts:
- Synthesis of Alkaloids : A notable case study highlighted the use of this compound as a precursor for the chemoenzymatic synthesis of alkaloids. This approach allowed for efficient production of both enantiomers of 4-hydroxypipecolic acid .
- Development of Drug Analogues : The compound has been used to create analogues of existing drugs such as donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease treatment. Variations in the stereochemistry at the 2-position significantly affect the biological activity of these analogues .
Case Study 1: Synthesis of Alkaloids
In a recent study, researchers demonstrated the utility of (2R,4S)-2-Methyl-piperidin-4-ol as a precursor for synthesizing complex alkaloids. This method showcased its versatility and effectiveness in producing biologically relevant compounds.
Case Study 2: Anti-Cancer Agents
Another study focused on piperidine pharmacophore-containing compounds derived from (2R,4S)-2-Methyl-piperidin-4-ol. These compounds exhibited significant anti-cancer properties against various hematological cancer cell lines. The research involved molecular docking studies that confirmed binding affinity to specific targets involved in cancer progression .
作用機序
The mechanism of action of (2R,4S)-2-Methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Stereochemical and Conformational Differences
The stereochemistry of (2R,4S)-2-Methyl-piperidin-4-ol distinguishes it from diastereomers and enantiomers. For example:
- (2S,4S)-Isomers : Thermodynamic binding studies on Fidarestat isomers (a related aldose reductase inhibitor) reveal that the (2R,4S) configuration exhibits distinct binding free energy (ΔΔG = ΔG(2R,4S) - ΔG(2S,4S)) due to differences in solvation and protein interactions .

- (2R,4R)-Isomers : In benzopyran derivatives, the (2R,4R) configuration demonstrates altered optical activity and hydrogen-bonding patterns compared to the (2R,4S) form, as confirmed by electronic circular dichroism (ECD) spectra .
Table 1: Stereochemical Impact on Key Properties
Substituent Effects on Physicochemical Properties
Substituents on the piperidine ring significantly influence solubility, melting points, and biological activity:
- Alkyl and Aryl Groups : Derivatives like (3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)piperidin-3-ol (from ) exhibit higher lipophilicity (LogP > 3) compared to (2R,4S)-2-Methyl-piperidin-4-ol, which lacks bulky aromatic substituents .
- Esterification : Compounds such as Ethyl 2-(piperidin-4-yl)acetate () show enhanced BBB permeability (Blood-Brain Barrier score: 0.89) due to ester groups, unlike the hydroxylated (2R,4S)-2-Methyl-piperidin-4-ol, which has higher polarity (TPSA: 40.1 Ų) .
Table 2: Substituent-Driven Property Comparison
Research Findings and Analytical Methods
- X-ray Crystallography : Used to resolve the relative configuration of (2R,4S)-5-methoxy-2-methyl-benzopyran-4-ol, confirming intramolecular hydrogen bonds (O21–H21o···O1 distance: 2.7346 Å) .
- Free Energy Calculations : Molecular dynamics simulations quantify stereochemical preferences in protein-ligand interactions, as seen in Fidarestat studies .
- Spectroscopic Techniques: ECD spectra and optical rotation values ([α]D<sup>25</sup> = +14.3°) differentiate enantiomers in chiral piperidinols .
生物活性
(2R,4S)-2-Methyl-piperidin-4-ol is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a building block in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
(2R,4S)-2-Methyl-piperidin-4-ol is characterized by the following structural features:
- Chirality : The compound has specific stereochemistry at the 2 and 4 positions, which influences its biological activity.
- Functional Groups : It contains a hydroxyl group (-OH) which is pivotal for its interactions with biological targets.
The mechanism of action of (2R,4S)-2-Methyl-piperidin-4-ol involves:
- Binding Interactions : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, while the methyl group enhances hydrophobic interactions. These interactions can modulate protein activity and influence various biological pathways.
- Target Specificity : The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.
Pharmacological Properties
- Neuropharmacology :
- Enzyme Inhibition :
-
Cancer Research :
- The compound has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators in cell cycle progression and are often overexpressed in cancer cells. Pharmacophore modeling studies indicate that modifications to the piperidine ring can enhance inhibitory activity against CDK4 .
Study 1: Acetylcholinesterase Inhibition
A study evaluated various analogues of (2R,4S)-2-Methyl-piperidin-4-ol for their ability to inhibit acetylcholinesterase. Results indicated that compounds with the 2S configuration exhibited significantly greater inhibitory potency than their 2R counterparts. This highlights the importance of stereochemistry in drug design for neurodegenerative diseases .
Study 2: CDK Inhibition
Research utilizing 3D-QSAR modeling demonstrated that modifications to the piperidine scaffold could lead to enhanced binding affinity toward CDK inhibitors. The findings suggested that specific structural features within (2R,4S)-2-Methyl-piperidin-4-ol could be optimized for better therapeutic outcomes against cancer .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for (2R,4S)-2-Methyl-piperidin-4-ol, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, in Scheme 4 of a cited study, the compound was synthesized via a multi-step process starting from acyclic precursors, followed by cyclization and stereochemical control using chiral auxiliaries . Key steps include:
- Chiral resolution : Use of enantioselective chromatography or enzymatic resolution to isolate the (2R,4S) diastereomer.
- Recrystallization : Purification via solvent systems like dichloromethane/hexane to enhance stereochemical purity, as demonstrated in crystallographic studies .
Q. How is the stereochemistry of (2R,4S)-2-Methyl-piperidin-4-ol confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. For instance, a study resolved the crystal structure of a related piperidine derivative, revealing:
- Ring puckering : Deviation of atoms from the least-squares plane (e.g., O1: -0.107 Å, C5: 0.248 Å) .
- Hydrogen bonding : Interactions such as O21–H21o···O1 (d = 2.7346 Å, angle = 166°) stabilize the conformation .
- Stereodescriptors : Assign (2R,4S) using Cahn-Ingold-Prelog rules based on crystallographic coordinates.
Q. What purification techniques are effective for isolating (2R,4S)-2-Methyl-piperidin-4-ol?
Methodological Answer:
- Recrystallization : Use polar/non-polar solvent pairs (e.g., dichloromethane/hexane) to remove impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for enantiomeric separation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches of (2R,4S)-2-Methyl-piperidin-4-ol?
Methodological Answer:
- NMR Analysis : Compare H and C NMR shifts with reference data. For example, axial vs. equatorial protons in the piperidine ring show distinct splitting patterns.
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 130.1) and rule out byproducts.
- Batch Consistency : Apply statistical tools (e.g., PCA) to analyze variations in FTIR or HPLC retention times.
Q. What in silico methods predict the biological activity of (2R,4S)-2-Methyl-piperidin-4-ol?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like GPCRs or enzymes using software (e.g., AutoDock Vina). Piperidine derivatives often target neurological receptors .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with activity using descriptors like logP or polar surface area.
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., 100-ns trajectories in GROMACS).
Q. How can hydrogen-bonding interactions in the crystal lattice inform solubility and stability?
Methodological Answer:
- Thermodynamic Analysis : Calculate lattice energy (e.g., via PIXEL method) using crystallographic data .
- Solubility Prediction : Correlate H-bond metrics (e.g., O21···O1 distance = 2.7346 Å) with solubility parameters (Hansen, Hildebrand).
- Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) and link to intermolecular interactions.
Data Contradiction Analysis
Q. How to address conflicting reports on the pharmacological mechanisms of piperidine derivatives like (2R,4S)-2-Methyl-piperidin-4-ol?
Methodological Answer:
- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., dopamine vs. serotonin receptors) .
- Dose-Response Studies : Perform IC assays across multiple cell lines to identify off-target effects.
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to resolve outliers statistically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

